4-Aminoazepane-4-carboxylic acid
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Overview
Description
4-Aminoazepane-4-carboxylic acid is a seven-membered heterocyclic compound containing both an amino group and a carboxylic acid group This compound is a derivative of azepane, which is a saturated nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminoazepane-4-carboxylic acid can be synthesized through several methods:
From 1-Amino-4-oxo-cyclohexane-4-carboxylic acid: This method involves the conversion of 1-amino-4-oxo-cyclohexane-4-carboxylic acid to this compound through a series of steps including cyclization and reduction.
Via Nitrile Hydrolysis: Another method involves the hydrolysis of nitriles to form the corresponding carboxylic acids.
Using Grignard Reagents: The reaction of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Aminoazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted azepane derivatives.
Scientific Research Applications
4-Aminoazepane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of peptidomimetics and other bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: It is used in the modification of surfaces and the synthesis of nanomaterials.
Biology: It is studied for its potential role in protein folding and molecular recognition.
Mechanism of Action
The mechanism of action of 4-aminoazepane-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Protein Folding: It can induce helix conformations in peptides, affecting their biological activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Molecular Recognition: Its unique structure allows it to participate in molecular recognition processes, making it useful in drug design.
Comparison with Similar Compounds
4-Aminoazepane-4-carboxylic acid can be compared with other similar compounds such as:
Azepines: These are seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: These compounds contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in addition to nitrogen, leading to different chemical and biological activities.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-aminoazepane-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c8-7(6(10)11)2-1-4-9-5-3-7/h9H,1-5,8H2,(H,10,11) |
InChI Key |
LNSQISACEWJAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C(=O)O)N |
Origin of Product |
United States |
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